molecular formula C14H17N3S B6444929 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole CAS No. 2549063-52-5

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B6444929
CAS No.: 2549063-52-5
M. Wt: 259.37 g/mol
InChI Key: OPDRLSLOZBMPIT-UHFFFAOYSA-N
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Description

2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) is a thiadiazole derivative . It appears as a yellow crystalline solid .


Synthesis Analysis

ABTD can be prepared from Pivaloyl chloride and thiosemicarbazide .


Molecular Structure Analysis

The molecular formula of ABTD is C6H11N3S . The SMILES string is CC©©c1nnc(N)s1 .


Chemical Reactions Analysis

ABTD may be employed for the preparation of various compounds such as 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thiadiazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride, 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, and N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide .


Physical And Chemical Properties Analysis

ABTD has a melting point of 183-187 °C (lit.) . Its predicted boiling point is 272.3±23.0 °C, and its predicted density is 1.170±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole has been extensively studied for its potential applications in medicinal chemistry. It has been used as a scaffold for the design of novel antifungal agents, analgesics, and antibiotics. Additionally, it has been used in the synthesis of various peptidomimetic compounds and other bioactive molecules.

Advantages and Limitations for Lab Experiments

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole has several advantages as a research tool. It is highly soluble in organic solvents, and is stable under physiological conditions. Additionally, it is relatively inexpensive and can be synthesized in a short period of time. However, it is not suitable for in vivo experiments, as it is rapidly metabolized in the body.

Future Directions

Future research on 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole could focus on its potential applications in the development of novel antifungal agents, analgesics, and antibiotics. Additionally, further studies could be conducted to investigate its potential as an inhibitor of protein kinase C and protein tyrosine phosphatase. Finally, further research could be conducted to explore its potential as an anti-inflammatory agent.

Synthesis Methods

2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole can be synthesized via a two-step process. The first step involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 1,3-dibromo-2-propanol to form the corresponding 2-thioamide. The second step involves the reaction of the 2-thioamide with 2-bromoisoindole to form this compound.

Safety and Hazards

ABTD is classified as Acute Tox. 4 Oral . The hazard statements include H302 (Harmful if swallowed) and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P304 + P340 + P312 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

2-tert-butyl-5-(1,3-dihydroisoindol-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-14(2,3)12-15-16-13(18-12)17-8-10-6-4-5-7-11(10)9-17/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRLSLOZBMPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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